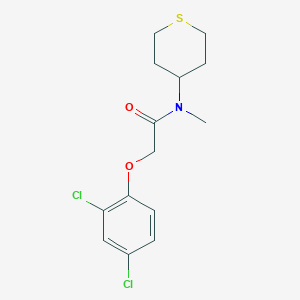![molecular formula C17H25N3O3 B5660272 (3aR*,6aR*)-2-cyclopentyl-5-[(3-methylisoxazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5660272.png)
(3aR*,6aR*)-2-cyclopentyl-5-[(3-methylisoxazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related hexahydropyrrolo[2,3-b]indoles involves a multi-step process, including key steps like aldol reaction, hydroxyl introduction, and reductive intramolecular ring-closure reaction, providing a framework for synthesizing analogs of this compound (Hong & Yao, 2010). Such processes underline the importance of selecting appropriate precursors and conditions for the efficient synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of pyrazole and pyrrolopyrrole derivatives has been studied through techniques like X-ray diffraction, revealing nonplanar conformations of the pyrrolopyrrole fragment, which significantly influences the molecule's reactivity and interactions (Quiroga et al., 2013). Such structural insights are crucial for understanding the behavior of complex molecules under various conditions.
Chemical Reactions and Properties
The chemical reactivity of related compounds, such as pyrrolo[2,3-d]pyrazoles, involves cycloaddition reactions with diazomethane and olefins, leading to the formation of structurally diverse molecules (El-Nabi, 1997). These reactions highlight the versatility of pyrrolopyrrole derivatives in synthesizing a wide array of chemical entities.
Physical Properties Analysis
While specific studies on the physical properties of "(3aR*,6aR*)-2-cyclopentyl-5-[(3-methylisoxazol-5-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid" were not found, related compounds exhibit a range of physical properties influenced by their molecular structure, such as solubility, melting points, and stability. These properties are essential for determining the compound's suitability for various applications.
Chemical Properties Analysis
The chemical properties of pyrrolopyrrole derivatives, including reactivity, stability, and interactions with other molecules, are influenced by their complex structure. Studies on similar compounds demonstrate how modifications in the molecular structure can significantly alter their chemical behavior, offering insights into the design of molecules with desired chemical properties (Zhao & Eguchi, 1997).
Propiedades
IUPAC Name |
(3aR,6aR)-5-cyclopentyl-2-[(3-methyl-1,2-oxazol-5-yl)methyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-12-6-15(23-18-12)9-19-7-13-8-20(14-4-2-3-5-14)11-17(13,10-19)16(21)22/h6,13-14H,2-5,7-11H2,1H3,(H,21,22)/t13-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBDYBVKEJIMMQ-CXAGYDPISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CC3CN(CC3(C2)C(=O)O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CN2C[C@@H]3CN(C[C@@]3(C2)C(=O)O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-3-pyrrolidinol](/img/structure/B5660194.png)


![(3,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5660226.png)
![3-{[2-(1-pyrrolidinyl)ethyl]sulfonyl}propanamide](/img/structure/B5660237.png)
![7-chloro-N-[2-(4-fluorophenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B5660241.png)
![N-cyclopentyl-6-[4-(3-pyridinylmethyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5660253.png)
![8-[(2-chloro-6-fluorophenyl)acetyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5660260.png)
![3-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]-N,N-diethylbenzamide](/img/structure/B5660267.png)
![2-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5660279.png)
![N-{[1-(1H-imidazol-4-ylmethyl)piperidin-3-yl]methyl}-2-furamide](/img/structure/B5660284.png)
![7-methoxy-3-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine](/img/structure/B5660287.png)

